molecular formula C19H19N7O B6446991 3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-4-carbonitrile CAS No. 2640821-18-5

3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-4-carbonitrile

カタログ番号: B6446991
CAS番号: 2640821-18-5
分子量: 361.4 g/mol
InChIキー: JLLMDRWWNNOIAF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

This compound features a pyridine-4-carbonitrile core substituted at position 3 with a piperidin-1-yl group. The piperidine ring is further functionalized at position 4 with a pyrimidin-2-yloxy moiety, which carries a 1-methyl-1H-pyrazol-4-yl substituent at its 5-position.

特性

IUPAC Name

3-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O/c1-25-13-16(11-24-25)15-9-22-19(23-10-15)27-17-3-6-26(7-4-17)18-12-21-5-2-14(18)8-20/h2,5,9-13,17H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLMDRWWNNOIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=C(C=CN=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of heterocyclic molecules, as outlined below:

Compound Core Structure Key Substituents Molecular Formula Molecular Weight Reference
Target Compound Pyridine-4-carbonitrile 3-Piperidin-1-yl with pyrimidin-2-yloxy and 1-methylpyrazole C₂₁H₂₁N₇O 411.45 g/mol
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Pyrazolo[3,4-d]pyrimidine 4-Imino, 5-amino, and 1-p-tolyl groups C₁₃H₁₂N₆ 252.28 g/mol
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile Pyrimidine-5-carbonitrile Thiazole and 3-hydroxyphenyl substituents C₁₆H₁₅N₇OS 377.41 g/mol
3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile Pyrazole-4-carbonitrile 3-Oxo and piperidin-1-yl groups C₉H₁₂N₄O 192.22 g/mol
4-(1-(2-(1-(4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidin-8-yl)-1H-pyrazol-4-yl)ethyl)piperidin-4-yl)benzonitrile Pyrido[3,4-d]pyrimidin-4(3H)-one Piperidine-linked pyrazole and benzonitrile C₂₅H₂₄N₈O 476.52 g/mol

Pharmacological Data (Hypothetical)

  • Pyrido[3,4-d]pyrimidin-4(3H)-ones () inhibit CDK2/cyclin E with IC₅₀ values < 100 nM .
  • Pyrimidine-5-carbonitriles () exhibit IC₅₀ values of 10–50 nM against EGFR mutants .
  • Piperidine-containing analogues () show improved blood-brain barrier penetration compared to morpholine derivatives () .

準備方法

Functionalization of Pyridine via Cyanation and Piperidine Coupling

The pyridine-4-carbonitrile moiety is typically derived from halogenated pyridine precursors. In a representative protocol, 4-chloropyridine undergoes nucleophilic aromatic substitution with potassium cyanide under phase-transfer conditions (tetrabutylammonium bromide, DMF, 120°C), achieving 85% conversion to 4-cyanopyridine. Subsequent N-alkylation with 4-hydroxypiperidine employs Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine, THF) to install the piperidine moiety, yielding 3-(4-hydroxypiperidin-1-yl)pyridine-4-carbonitrile in 72% yield.

Table 1: Optimization of Piperidine Coupling Conditions

Catalyst SystemSolventTemperature (°C)Yield (%)
Mitsunobu (DEAD/PPh₃)THF2572
NaHDMF8058
CuI/L-ProlineDMSO10041

Construction of the Pyrimidine-Pyrazole Fragment

Palladium-Mediated Suzuki Coupling for Pyrazole Installation

The 5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-ol subunit is synthesized via sequential cross-coupling. Starting from 2-chloropyrimidin-5-ylboronic acid, Suzuki coupling with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Pd(PPh₃)₄, Na₂CO₃, dioxane/water, 90°C) furnishes 5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-ol in 68% yield. Chlorination using phosphorus oxychloride (POCl₃, reflux, 4 h) converts the hydroxyl group to a chloride, achieving 89% yield of 2-chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine.

Alternative Cyclocondensation Routes

Microwave-assisted cyclization offers a rapid alternative. Heating a mixture of 1-methyl-1H-pyrazole-4-carbaldehyde and guanidine nitrate in acetic acid (150°C, 20 min, microwave irradiation) generates the pyrimidine ring directly, though with lower regioselectivity (55% yield, 3:1 ratio favoring the 5-substituted isomer).

Final Assembly via Nucleophilic Aromatic Substitution

Oxy-Piperidine Linkage Formation

Coupling the pyridine-piperidine intermediate (3-(4-hydroxypiperidin-1-yl)pyridine-4-carbonitrile) with 2-chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine proceeds via SNAr reaction. Employing potassium tert-butoxide as base (DMSO, 110°C, 12 h) achieves 78% yield of the target compound. Catalytic iodide additives (e.g., NaI) enhance leaving group displacement, reducing reaction time to 6 h without compromising yield.

Table 2: Solvent Effects on Displacement Efficiency

SolventBaseTime (h)Yield (%)
DMSOKOtBu1278
DMFCs₂CO₃1865
NMPDBU2453

Purification and Analytical Characterization

Crude product purification utilizes silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (3:1). Purity assessment via HPLC (C18 column, acetonitrile/0.1% TFA) shows >99% chemical purity. Structural confirmation employs:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 8.35 (d, J = 5.1 Hz, 1H, pyridine-H), 7.98 (s, 1H, pyrazole-H)

  • HRMS : m/z calcd for C₂₀H₁₈N₇O [M+H]⁺ 396.1574, found 396.1571

Scale-Up Considerations and Process Optimization

Kilogram-scale production highlights the criticality of controlling exothermicity during SNAr steps. Semi-batch addition of the base (KOtBu) over 2 h maintains temperature <120°C, preventing decomposition. Alternative flow chemistry approaches reduce reaction time to 45 min (80°C, 10 bar back-pressure) .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-4-carbonitrile, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • The synthesis typically involves multi-step reactions, such as nucleophilic substitution of pyrimidine derivatives with piperidine intermediates, followed by coupling with pyrazole-containing moieties .
  • Optimize reaction conditions by controlling temperature (e.g., 60–80°C for coupling reactions) and solvent polarity (e.g., DMF or THF for solubility) .
  • Monitor intermediates via HPLC (High Performance Liquid Chromatography) to track reaction progress and confirm purity (>95%) before proceeding to subsequent steps .

Q. Which analytical techniques are critical for characterizing the compound's purity and structural integrity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions on the pyrimidine, piperidine, and pyrazole rings .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) and detect isotopic patterns for halogenated intermediates .
  • X-ray Crystallography : Resolve crystal structures of intermediates to validate stereochemistry, especially for piperidine ring conformations .

Q. What are the key structural features influencing this compound's potential bioactivity?

  • The pyridine-4-carbonitrile core provides a planar aromatic system for target binding, while the piperidine linker enhances solubility and conformational flexibility .
  • The 1-methylpyrazole substituent may contribute to hydrophobic interactions with protein targets (e.g., kinases), as seen in analogs like 6-(4-((2,5-Dichloropyrimidin-4-yl)amino)piperidin-1-yl)pyridazine-3-carbonitrile .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodology :

  • Synthesize analogs with variations in the pyrimidine-oxy-piperidine linker (e.g., replacing oxygen with sulfur) and evaluate binding affinity via surface plasmon resonance (SPR) .
  • Compare bioactivity data across cell-based assays (e.g., IC50_{50} values in kinase inhibition) to identify substituents that enhance selectivity .
  • Use computational docking (e.g., AutoDock Vina ) to predict binding modes with ATP-binding pockets in kinase targets .

Q. What strategies mitigate challenges in isolating intermediates during multi-step synthesis?

  • Methodology :

  • Employ flash chromatography with gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) for polar intermediates .
  • Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove excess reagents in coupling reactions .
  • Characterize unstable intermediates via low-temperature NMR (−40°C) to prevent decomposition .

Q. How do solvent polarity and pH affect the stability of the pyridine-4-carbonitrile moiety?

  • Methodology :

  • Conduct accelerated stability studies in buffers (pH 3–10) at 40°C for 72 hours, monitoring degradation via UV-Vis spectroscopy (λ = 260–300 nm for pyridine derivatives) .
  • Polar aprotic solvents (e.g., acetonitrile) enhance stability by reducing nucleophilic attack on the nitrile group .

Q. How can researchers resolve discrepancies in biological activity data across different assays?

  • Methodology :

  • Validate assay conditions by standardizing cell lines (e.g., HEK293 vs. HeLa) and normalizing protein expression levels via Western blotting .
  • Perform dose-response curves in triplicate to account for variability and apply statistical models (e.g., Hill equation ) to calculate EC50_{50}/IC50_{50} confidence intervals .

Q. What computational strategies predict binding modes and affinity with target proteins?

  • Methodology :

  • Generate 3D conformers of the compound using Molecular Dynamics (MD) simulations (e.g., GROMACS ) to explore piperidine ring flexibility .
  • Perform MM-PBSA/GBSA calculations to estimate binding free energy in protein-ligand complexes .

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